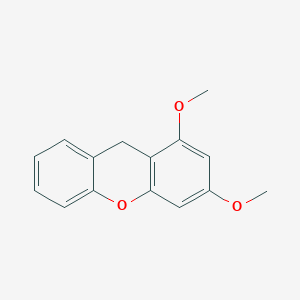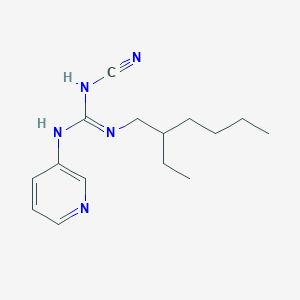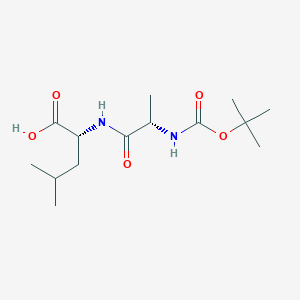
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C14H20ClNO8. It is a pyridinium salt, which is a type of quaternary ammonium compound. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 3,5-bis(ethoxycarbonyl)-1,2,6-trimethylpyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,5-bis(ethoxycarbonyl)-1,2,6-trimethylpyridine+HClO4→3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-2,4,6-trimethylpyridinium perchlorate
- 1-(2-Ethylphenyl)-2,4,6-trimethylpyridinium perchlorate
- 1-(2,5-Dimethylphenyl)-2,4,6-trimethylpyridinium perchlorate
Uniqueness
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ethoxycarbonyl groups and the pyridinium core make it a versatile compound for various chemical reactions and applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
59348-51-5 |
|---|---|
Fórmula molecular |
C14H20ClNO8 |
Peso molecular |
365.76 g/mol |
Nombre IUPAC |
diethyl 1,2,6-trimethylpyridin-1-ium-3,5-dicarboxylate;perchlorate |
InChI |
InChI=1S/C14H20NO4.ClHO4/c1-6-18-13(16)11-8-12(14(17)19-7-2)10(4)15(5)9(11)3;2-1(3,4)5/h8H,6-7H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
FLANIWAKYLCANR-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=CC(=C([N+](=C1C)C)C)C(=O)OCC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
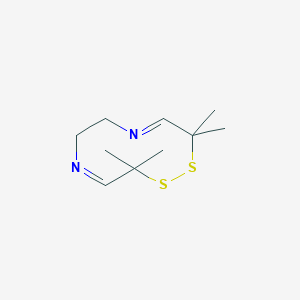
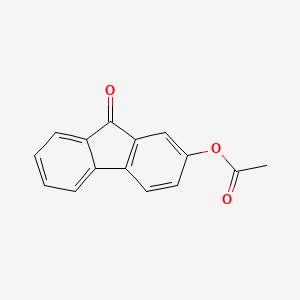

![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

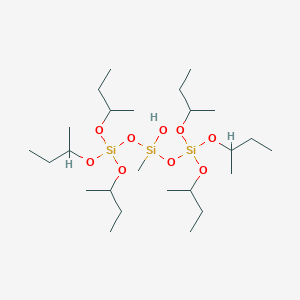
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)

